4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Overview
Description
4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a fluorine atom, an indole moiety, and a tetraazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluorine atom, and the construction of the tetraazole ring. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Tetraazole Ring: The tetraazole ring can be constructed through the cyclization of an appropriate precursor, such as a nitrile, with sodium azide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom or the indole moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, while the tetraazole ring can enhance binding affinity and specificity. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, showing distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-fluoro-1H-indole-2-carboxylic acid: A fluorinated indole derivative with potential pharmaceutical applications.
Uniqueness
4-fluoro-N~1~-[2-(1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of a fluorine atom, an indole moiety, and a tetraazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c19-13-5-6-15(17(9-13)25-11-22-23-24-25)18(26)20-8-7-12-10-21-16-4-2-1-3-14(12)16/h1-6,9-11,21H,7-8H2,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZGRBDBPZNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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